molecular formula C26H17Cl B1582008 2-Chloro-9,10-diphenylanthracene CAS No. 43217-28-3

2-Chloro-9,10-diphenylanthracene

Cat. No.: B1582008
CAS No.: 43217-28-3
M. Wt: 364.9 g/mol
InChI Key: PLMFIWDPKYXMGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-9,10-diphenylanthracene typically involves the chlorination of 9,10-diphenylanthracene. One common method includes the reaction of 9,10-diphenylanthracene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-9,10-diphenylanthracene undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-9,10-diphenylanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-9,10-diphenylanthracene in its applications is primarily based on its photophysical properties. When exposed to light, it absorbs photons and reaches an excited state. It can then release energy in the form of fluorescence or transfer energy to other molecules in upconversion processes. The molecular targets and pathways involved include the interaction with triplet states of other molecules in upconversion systems and the emission of photons in OLEDs .

Comparison with Similar Compounds

2-Chloro-9,10-diphenylanthracene is compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its specific fluorescence characteristics and reactivity due to the chlorine substitution.

Properties

IUPAC Name

2-chloro-9,10-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMFIWDPKYXMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348214
Record name 2-Chloro-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43217-28-3
Record name 2-Chloro-9,10-diphenylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43217-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-9,10-DIPHENYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA5BB2U3W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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